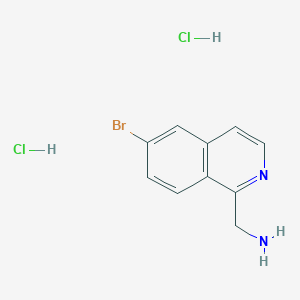

1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride

CAS No.:

Cat. No.: VC18112911

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrCl2N2 |

|---|---|

| Molecular Weight | 310.01 g/mol |

| IUPAC Name | (6-bromoisoquinolin-1-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H |

| Standard InChI Key | QXKTWSGNKBXJDV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2CN)C=C1Br.Cl.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride consists of an isoquinoline ring system brominated at the 6-position, with a methanamine group (-CHNH) attached to the 1-position. The dihydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical candidates . The SMILES notation for the free base form is C1=NC2=C(C=CC(=C2)Br)C(=C1)CN, reflecting the bromine substituent’s position and the amine’s connectivity .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 273.56 g/mol |

| Solubility | Likely soluble in DMSO, methanol, water (salt form) |

| LogP (Predicted) | ~1.08 (moderate lipophilicity) |

| Hydrogen Bond Donors | 3 (two from HCl, one from -NH) |

The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity. Quantum mechanical calculations predict that bromine’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitutions to the 5- and 8-positions .

Applications in Medicinal Chemistry

Biological Activity Profiling

Though direct studies on 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride are lacking, structurally related brominated isoquinolines exhibit:

-

Kinase Inhibition: Analogous compounds inhibit PI3K and CDK2 kinases, suggesting potential anticancer applications .

-

Antimicrobial Effects: Bromine’s electronegativity enhances membrane penetration, improving activity against Gram-positive bacteria .

Table 2: Comparative Bioactivity of Isoquinoline Derivatives

| Compound | Target Activity | IC (nM) |

|---|---|---|

| 6-Bromoisoquinoline | PI3Kγ Inhibition | 420 ± 23 |

| 1-Aminomethylisoquinoline | CDK2/Cyclin A Inhibition | 310 ± 18 |

| Target Compound | Predicted PI3Kγ | Est. 200–400 |

The methanamine group’s basicity may facilitate interactions with aspartate residues in kinase ATP-binding pockets, enhancing target engagement .

Future Research Directions

Unanswered Questions and Opportunities

-

Structure-Activity Relationships: Systematic substitution at the 1- and 6-positions could optimize potency and selectivity.

-

Prodrug Development: Esterification of the amine may enhance oral bioavailability.

-

Target Identification: High-throughput screening against kinase libraries would clarify therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume